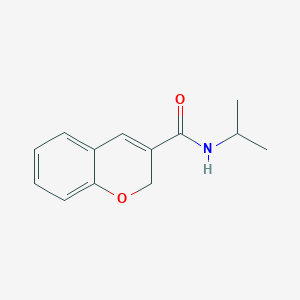![molecular formula C18H27N3O3 B7518502 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide, also known as GW4869, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2002 by German researchers at the University of Bonn. Since then, it has been used in various studies to investigate its mechanism of action and its potential therapeutic applications.
Mécanisme D'action
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide exerts its effects by inhibiting the activity of sphingomyelinase, which leads to a decrease in the production of ceramide, a bioactive sphingolipid. Ceramide has been shown to play a key role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of sphingomyelinase and reducing the production of ceramide, 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide can modulate these cellular processes.
Biochemical and Physiological Effects
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and modified. Another advantage is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can have off-target effects and may not be specific to sphingomyelinase. In addition, it can be toxic at high concentrations and may not be suitable for use in certain cell types or animal models.
Orientations Futures
There are a number of future directions for research on 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects and to reduce the severity of ischemic brain injury, suggesting that it may have potential as a therapeutic agent in these conditions. Finally, further research is needed to better understand the mechanism of action of 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide and to develop more specific inhibitors of sphingomyelinase.
Méthodes De Synthèse
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide can be synthesized by a multi-step process involving the reaction of 6-methoxy-2-naphthaldehyde with 4-methylpiperazine, followed by the addition of ethyl bromoacetate and subsequent hydrolysis of the resulting ester. The final step involves the reaction of the resulting carboxylic acid with thionyl chloride and subsequent reaction with 3-amino-4-methoxyphenylboronic acid (AMPB) to yield 6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide.
Applications De Recherche Scientifique
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of sphingomyelinase, an enzyme that plays a key role in the metabolism of sphingolipids. Sphingolipids are important signaling molecules that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-20-7-9-21(10-8-20)6-5-19-18(22)15-11-14-12-16(23-2)3-4-17(14)24-13-15/h3-4,12,15H,5-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHERPCZHUFJFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)C2CC3=C(C=CC(=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

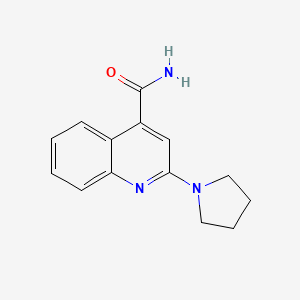
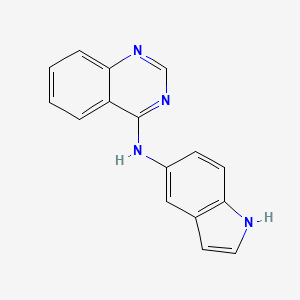
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
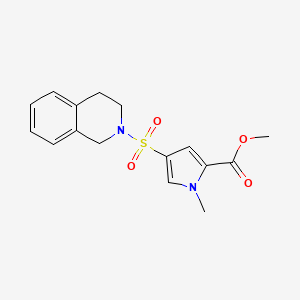
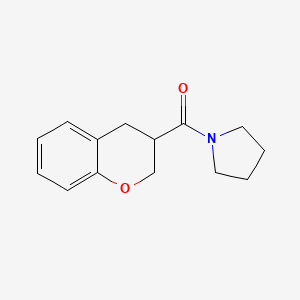
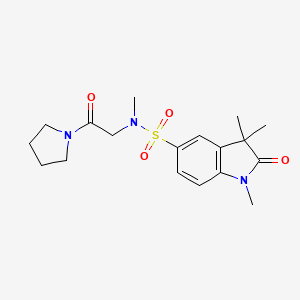
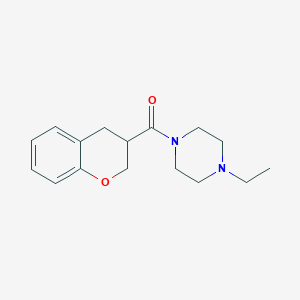
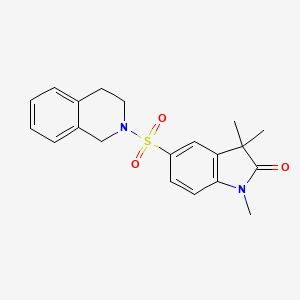
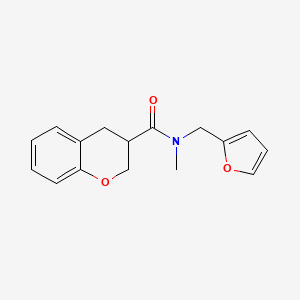
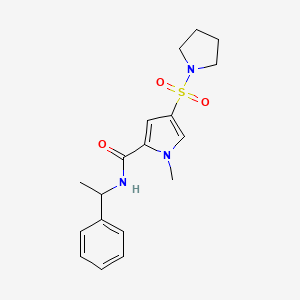

![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)

